This compound falls within the class of sulfonamides and thiadiazole derivatives. Its chemical structure is represented by the molecular formula and has the CAS number 10444-90-3. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in drug design .
The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide typically involves several key steps:
The molecular structure of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide can be analyzed as follows:
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide participates in various chemical reactions:
The mechanism of action for N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide involves its interaction with specific biological targets:
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has a broad range of applications:
The structural hybrid N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide integrates three pharmacologically significant motifs: a 1,3,4-thiadiazole core, a trifluoromethyl group, and a benzenesulfonamide unit. This triad synergistically enhances target binding, metabolic stability, and cellular permeability, positioning the compound as a versatile scaffold in oncology and enzyme inhibition. Its design exemplifies rational molecular engineering to optimize interactions with biological targets like caspases and carbonic anhydrases [1] [3].
1,3,4-Thiadiazoles emerged in the 1960s with Lalezari's synthesis of trifluoromethyl-containing derivatives [2]. Early work focused on antimicrobial applications, but the 2000s saw a pivot toward oncology and neurology. Key milestones include:
Table 1: Evolution of Key 1,3,4-Thiadiazole Therapeutics
Era | Compound Class | Therapeutic Application | Key Advancement |
---|---|---|---|
1960s | Trifluoromethyl-thiadiazoles | Antimicrobials | Introduction of CF₃ for metabolic stability |
2000–2010 | 2-Arylamino-5-aryl-thiadiazoles | Anticancer agents | Caspase-dependent apoptosis induction |
2010–Present | Halogenated benzamide-thiadiazoles | Prostate/neuroblastoma therapy | IC₅₀ values 3–7 µM (PC3 cells) |
The trifluoromethyl (-CF₃) group is a cornerstone in medicinal chemistry due to its:
Table 2: Impact of -CF₃ on Anticancer Activity of Thiadiazole Derivatives
Compound | Substituent | IC₅₀ (µM) PC3 Cells | Activity vs. Doxorubicin |
---|---|---|---|
4d | 2-OCH₃ | 3.1 | 2.3-fold higher |
Nitro-analog | 2-NO₂ | 34.5 | 5-fold lower |
Doxorubicin | – | 7.0 | Reference |
Benzenesulfonamide is a privileged scaffold for binding metalloenzymes and kinases:
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8